3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound characterized by a fused pyrrole and quinazoline structure. It features an amino group at the 3-position and a nitro group at the 6-position of the pyrroloquinazolinone framework. Its molecular formula is CHNO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.
Research into this compound is primarily driven by its structural features that may influence pharmacological properties. Studies indicate that related compounds exhibit various biological activities, which enhances the relevance of 3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one in drug discovery and development.
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one belongs to the class of quinazoline derivatives. Its classification is based on its structural components and the presence of functional groups that contribute to its reactivity and biological activity.
The synthesis of 3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. Common methods include:
For example, one synthesis route may involve the initial formation of a chloromethyl derivative followed by nucleophilic attack by an amine to yield the amino-substituted product .
The compound exhibits a melting point around 156°C and has been characterized using various spectroscopic techniques including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These techniques confirm the presence of characteristic functional groups such as amino () and nitro () groups within its structure .
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one participates in several chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives with improved properties .
The mechanism of action for 3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific biological targets. Interaction studies have focused on its binding affinity with various enzymes and receptors. Techniques such as surface plasmon resonance and molecular docking studies are typically employed to elucidate these interactions.
Research indicates that the compound may inhibit certain pathways associated with cell proliferation or microbial growth. This inhibition is likely mediated through competitive binding at active sites or allosteric modulation of target proteins .
The chemical properties include:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has diverse applications in scientific research:
The ongoing research aims to explore further applications in drug development and therapeutic interventions targeting specific diseases linked to cellular dysregulation .
The pyrrolo[2,1-b]quinazolinone core represents a privileged heterocyclic scaffold in drug discovery due to its inherent molecular rigidity and diverse non-covalent interaction capabilities. This tricyclic system comprises a fused pyrrole and quinazolinone, creating a planar, π-conjugated structure ideal for interacting with biological macromolecules. Key structural attributes include:
Table 1: Key Physicochemical Properties of the Pyrrolo[2,1-b]quinazolinone Core
Property | Value/Role | Biological Implication |
---|---|---|
LogP | ~2.5 (unsubstituted) | Balanced lipophilicity for cell penetration |
Dipole Moment | 5.2–5.8 Debye | Enhanced solubility in polar media |
pKa (Lactam N-H) | ~12.5 | Low susceptibility to ionization at physiological pH |
Planarity Angle | < 10° deviation | Optimal for DNA/protein intercalation |
Nitro and amino groups impart distinct electronic and bioactivity profiles to heterocyclic systems, making them indispensable in medicinal chemistry:
Antimicrobial Potency: Nitroheterocycles like nitrofurantoin exploit bacterial nitroreductases (NTRs) for selective activation, causing oxidative stress. The 6-nitro position in pyrroloquinazolinones aligns with bioactivation pathways in pathogens .
Amino Group (–NH₂):
Table 2: Bioactivity Profiles of Nitro- and Amino-Substituted Heterocycles
Heterocycle Class | Nitro-Substituted Activity | Amino-Substituted Activity |
---|---|---|
Quinazolines | EGFR TK inhibition (IC₅₀: 50–100 nM) | Topoisomerase I poisoning (IC₅₀: 0.8 μM) |
Pyrroloquinazolines | Antitumor (Luotonin A nitro-derivatives) | Enhanced solubility & DNA intercalation |
Benzimidazoles | Antiparasitic (e.g., benznidazole) | Kinase modulation (e.g., galeterone) |
The strategic incorporation of 3-amino and 6-nitro groups into the pyrrolo[2,1-b]quinazolinone scaffold addresses multiple pharmacological and physicochemical challenges:
Metal coordination → Anticancer complexes (e.g., Cu(II) or Pt(II) chelates) [8]
Dual-Activation Potential: Under hypoxic conditions (e.g., solid tumors), the 6-nitro group undergoes bioreduction to cytotoxic intermediates (hydroxylamines, nitroxides), while the 3-amino group stabilizes the resulting radical species, enhancing DNA damage selectivity [5].
Synthetic Considerations: Accessing 3-amino-6-nitro derivatives demands precise regiocontrol. Key methodologies include:
Table 3: Synthetic Routes to 3-Amino-6-nitro-pyrrolo[2,1-b]quinazolinones
Method | Conditions | Yield | Regioselectivity | Green Metrics |
---|---|---|---|---|
Silver-Mediated Cyclization | AgOTf (5 mol%), toluene, 80°C, 3 h | 80–93% | >95% at C3 | E-factor: 2.1 |
Mechanochemical Condensation | Ball-milling, Amberlyst-15, 3 h | 85% | 100% (no solvent) | E-factor: 1.5 |
Catalytic Transfer Hydrogenation | Pd/C, N₂H₄·H₂O, EtOH, reflux, 24 h | 70–80% | Selective NO₂→NH₂ reduction | Atom economy: 92% |
Compound Names Mentioned:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0